2-AMINO-4-CHLOROBENZOTRIFLUORIDE
Overview
Description
2-AMINO-4-CHLOROBENZOTRIFLUORIDE is an organic compound with the molecular formula C7H5ClF3N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the 5-position and a trifluoromethyl group at the 2-position. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material science .
Scientific Research Applications
2-AMINO-4-CHLOROBENZOTRIFLUORIDE has several applications in scientific research:
Safety and Hazards
5-Chloro-2-(trifluoromethyl)aniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is combustible and may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .
Relevant Papers
There are several peer-reviewed papers related to 5-Chloro-2-(trifluoromethyl)aniline . These papers discuss various aspects of the compound, including its synthesis, chemical reactions, and applications in organic synthesis.
Mechanism of Action
Target of Action
2-Amino-4-Chlorobenzotrifluoride, also known as 5-Chloro-2-trifluoromethylaniline or 5-Chloro-2-(trifluoromethyl)aniline, is a potent activator of the histone acetyltransferase (HAT) of p300 . The p300 protein is a histone acetyltransferase that regulates transcription via chromatin remodeling and plays a crucial role in many biological processes.
Mode of Action
The compound interacts with its target, the p300 protein, by activating it This activation leads to the acetylation of histones, a process that loosens the DNA structure and allows transcription factors to access the DNA and initiate gene expression
Biochemical Pathways
The activation of p300 by this compound impacts the histone acetylation pathway . Histone acetylation is a key process in the regulation of gene expression. By acetylating histones, the DNA structure becomes more relaxed, allowing transcription factors to access the DNA and initiate gene expression. This can have downstream effects on various biological processes, including cell growth, differentiation, and apoptosis.
Result of Action
The activation of p300 by this compound can lead to changes in gene expression . This can result in various molecular and cellular effects, depending on the specific genes that are expressed. For example, if genes involved in cell growth are expressed, this could lead to increased cell proliferation. On the other hand, if genes involved in apoptosis are expressed, this could lead to programmed cell death.
Biochemical Analysis
Biochemical Properties
It is known to be a potent activator of the histone acetyltransferase (HAT) of p300 This suggests that it may interact with enzymes and proteins involved in histone modification, a key process in gene expression and DNA repair
Molecular Mechanism
As a HAT activator, it likely exerts its effects at the molecular level by binding to and activating the enzyme p300, leading to increased histone acetylation and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-CHLOROBENZOTRIFLUORIDE can be achieved through several methods. One common method involves the nitration of 2-chloro-5-(trifluoromethyl)nitrobenzene followed by reduction to the corresponding aniline derivative . The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Another method involves the direct amination of 2-chloro-5-(trifluoromethyl)chlorobenzene using ammonia or an amine source under high temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-CHLOROBENZOTRIFLUORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)aniline: Similar structure but with different substitution pattern.
4-Chloro-2-(trifluoromethyl)aniline: Another isomer with the chlorine and trifluoromethyl groups in different positions.
2-Fluoro-5-(trifluoromethyl)aniline: Fluorine atom instead of chlorine.
Uniqueness
2-AMINO-4-CHLOROBENZOTRIFLUORIDE is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both chlorine and trifluoromethyl groups can enhance its stability and lipophilicity, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
5-chloro-2-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMFVMMXHKXSBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196199 | |
Record name | 5-Chloro-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445-14-7 | |
Record name | 5-Chloro-2-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=445-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-(trifluoromethyl)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.505 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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